![molecular formula C12H15Cl2N3 B1377400 4-{1H-pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine dihydrochloride CAS No. 1428030-52-7](/img/structure/B1377400.png)
4-{1H-pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine dihydrochloride
説明
4-{1H-pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine dihydrochloride (4-THPP-DHC) is an organic compound that has been studied for its potential applications in scientific research. It is a white crystalline solid that is soluble in water and alcohols. The compound was first synthesized by the Japanese researcher K.A. Tanaka in 1966, and has since been studied for its various biochemical and physiological effects. 4-THPP-DHC is a versatile compound that has been used in numerous laboratory experiments and has been found to have a variety of potential applications in scientific research.
科学的研究の応用
Cancer Therapy
This compound has been identified as a potent inhibitor of the fibroblast growth factor receptor (FGFR) . FGFRs are critical in various types of tumors, and their abnormal activation is associated with cancer progression. Derivatives of this compound, such as compound 4h , have shown potent activities against FGFR1, 2, and 3, making them promising candidates for cancer treatment. They have been effective in inhibiting breast cancer cell proliferation and inducing apoptosis .
Tumor Migration and Invasion Inhibition
In addition to its therapeutic effects, this compound has been evaluated for its ability to inhibit the migration and invasion abilities of cancer cells. Specifically, the compound has shown significant results in transwell chamber assays, suggesting its potential role in preventing tumor metastasis .
Lead Compound for Drug Development
Due to its low molecular weight and potent activity, this compound serves as an appealing lead compound for further optimization in drug development. Its structural features and biological activities provide a solid foundation for the synthesis of more targeted and efficient cancer therapeutics .
Signal Transduction Pathway Studies
The compound’s role in FGFR signaling pathways offers a valuable tool for researchers studying signal transduction. Understanding how this compound interacts with FGFR can shed light on the broader implications of receptor activation and downstream effects, which are crucial in organ development and angiogenesis .
Molecular Modeling and Design
Researchers can use this compound as a model to design new molecules with similar or improved properties. Its interaction with FGFR can be studied computationally to predict the behavior of new compounds and guide the synthesis of novel therapeutics .
Pharmacological Research
The compound’s pharmacological profile makes it an important subject for research into drug-receptor interactions, absorption, distribution, metabolism, and excretion (ADME) properties. This can lead to the development of drugs with better efficacy and reduced side effects .
Biochemical Assays
As a potent FGFR inhibitor, this compound can be used in biochemical assays to study the inhibition kinetics and mechanism of action against various isoforms of FGFR. This can provide insights into the selectivity and potency of FGFR-targeted drugs .
作用機序
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . It interacts with these receptors, inhibiting their activity and resulting in changes in the downstream signaling pathways .
Biochemical Pathways
The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in regulating various cellular processes, including cell proliferation, migration, and angiogenesis . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
This characteristic is generally beneficial for bioavailability and could make it an appealing lead compound for subsequent optimization .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic effects in the treatment of certain types of cancer.
特性
IUPAC Name |
4-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3.2ClH/c1-5-13-6-2-9(1)10-3-7-14-12-11(10)4-8-15-12;;/h1,3-4,7-8,13H,2,5-6H2,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSUUISMWULPFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=C3C=CNC3=NC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{1H-pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



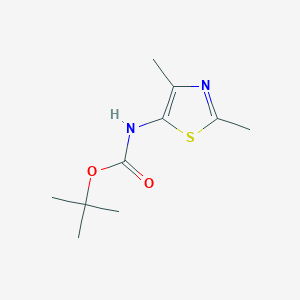
![[2-(Azetidin-3-yloxy)ethyl]diethylamine dihydrochloride](/img/structure/B1377318.png)
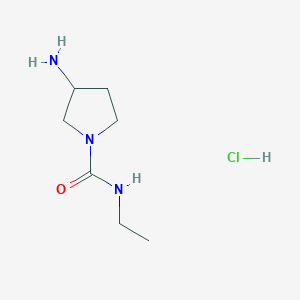
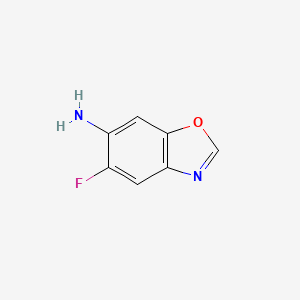
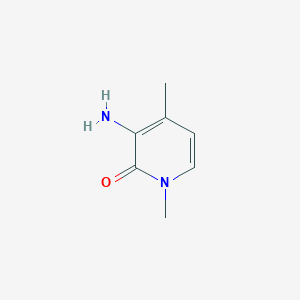

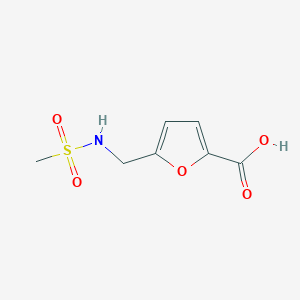
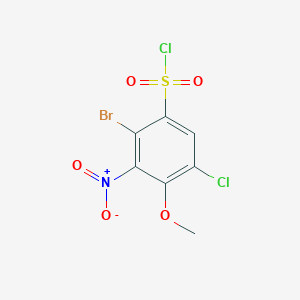
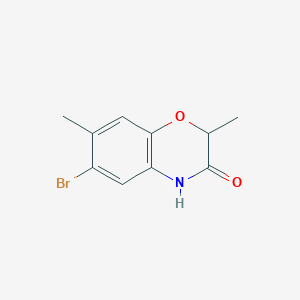

![2-[(2-Aminoethyl)sulfanyl]acetic acid hydrochloride](/img/structure/B1377335.png)
![1-[(4-bromophenyl)methyl]-1H-imidazol-2-amine hydrochloride](/img/structure/B1377338.png)

![Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate](/img/structure/B1377340.png)